molecular formula C16H32N2O4S B12319240 1-Dodecyl-3-methylimidazolium hydrogen sulfate

1-Dodecyl-3-methylimidazolium hydrogen sulfate

Katalognummer: B12319240
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: UBBUGAQGCCPJHI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dodecyl-3-methylimidazolium hydrogen sulfate is a type of ionic liquid, characterized by its unique properties such as low volatility, high thermal stability, and excellent solubility. The compound has the molecular formula C₁₆H₃₂N₂O₄S and a molecular weight of 348.5 g/mol . It is widely used in various scientific and industrial applications due to its versatile nature.

Vorbereitungsmethoden

1-Dodecyl-3-methylimidazolium hydrogen sulfate can be synthesized through the acidification of 1-dodecyl-3-methylimidazole with sulfuric acid . The reaction typically involves mixing the imidazole compound with sulfuric acid under controlled conditions to yield the desired ionic liquid. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

1-Dodecyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide.

    Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could produce various substituted imidazolium salts .

Wirkmechanismus

The mechanism by which 1-Dodecyl-3-methylimidazolium hydrogen sulfate exerts its effects involves interactions with biological targets through its long-chain alkyl group and imidazolium moiety. The hydrogen sulfate counterion provides the necessary solubility and stability for effective interactions. These interactions can lead to changes in protein structure and function, contributing to its antimicrobial and catalytic properties .

Vergleich Mit ähnlichen Verbindungen

1-Dodecyl-3-methylimidazolium hydrogen sulfate can be compared with other similar ionic liquids, such as:

  • 1-Dodecyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium hydrogen sulfate
  • 1-Dodecyl-3-methylimidazolium bromide

These compounds share similar structural features but differ in their counterions, which can significantly influence their properties and applications. For instance, the chloride and bromide variants may have different solubility and reactivity profiles compared to the hydrogen sulfate form .

Eigenschaften

Molekularformel

C16H32N2O4S

Molekulargewicht

348.5 g/mol

IUPAC-Name

1-dodecyl-3-methylimidazol-3-ium;hydrogen sulfate

InChI

InChI=1S/C16H31N2.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-16H,3-13H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI-Schlüssel

UBBUGAQGCCPJHI-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.